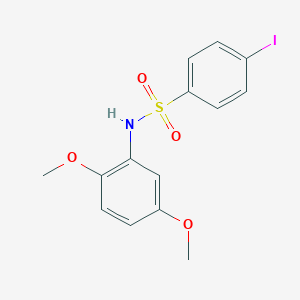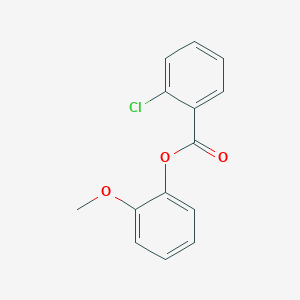
5-chloro-N-(2,2-dimethylpropanoyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2,2-dimethylpropanoyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as DMPTS and is a sulfonamide derivative of thiophene. DMPTS has a molecular formula of C11H15ClN2O2S2 and a molecular weight of 326.83 g/mol.
Scientific Research Applications
DMPTS has been extensively studied for its applications in various scientific fields. One of the primary applications of DMPTS is in the synthesis of pharmaceuticals and agrochemicals. DMPTS is used as a building block in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and antiviral agents.
Mechanism of Action
The exact mechanism of action of DMPTS is not fully understood. However, it is believed that DMPTS acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
DMPTS has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that DMPTS can inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, DMPTS has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
DMPTS has several advantages as a research tool. It is readily available and relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, DMPTS is stable under a wide range of conditions, making it easy to handle and store.
However, there are also some limitations associated with the use of DMPTS in laboratory experiments. One of the main limitations is that DMPTS can exhibit non-specific binding to proteins, which can lead to false-positive results in certain assays. Additionally, DMPTS can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DMPTS. One area of interest is the development of DMPTS-based drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMPTS and its potential applications in various fields, including agriculture and environmental science. Finally, the development of new synthetic methods for DMPTS could lead to more efficient and cost-effective production of this important compound.
Synthesis Methods
DMPTS can be synthesized through a multi-step process, which involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain DMPTS.
properties
Molecular Formula |
C9H12ClNO3S2 |
|---|---|
Molecular Weight |
281.8 g/mol |
IUPAC Name |
N-(5-chlorothiophen-2-yl)sulfonyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12ClNO3S2/c1-9(2,3)8(12)11-16(13,14)7-5-4-6(10)15-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
FXVSBOOVGBTGEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC=C(S1)Cl |
Canonical SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)



![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)
